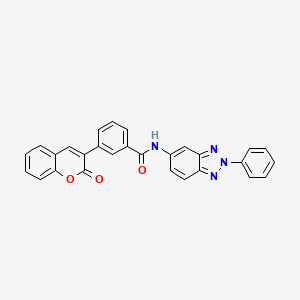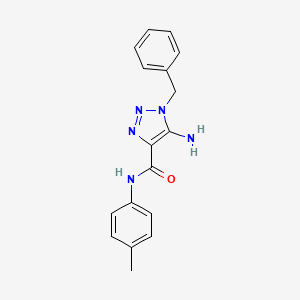
5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a benzyl group, and a methylphenyl group attached to the triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is often prepared from benzylamine, while the alkyne precursor can be derived from 4-methylphenylacetylene.
Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the triazole intermediate.
Carboxamide Formation: The carboxamide group is formed by reacting the triazole intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted triazole derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The benzyl and methylphenyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methylphenyl group, which may affect its biological activity and chemical reactivity.
1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, potentially altering its chemical properties and applications.
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, influencing its solubility and reactivity.
Uniqueness
The presence of both the amino group and the methylphenyl group in 5-amino-1-benzyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C17H17N5O |
|---|---|
Poids moléculaire |
307.35 g/mol |
Nom IUPAC |
5-amino-1-benzyl-N-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H17N5O/c1-12-7-9-14(10-8-12)19-17(23)15-16(18)22(21-20-15)11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3,(H,19,23) |
Clé InChI |
ACNYZTQLBXDKKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


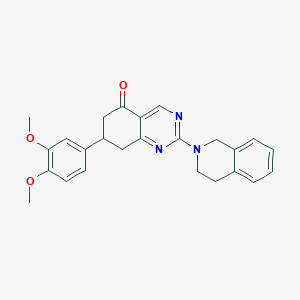
![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]butanamide](/img/structure/B14998733.png)
![Methyl 4-({2-[(3-fluorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14998736.png)
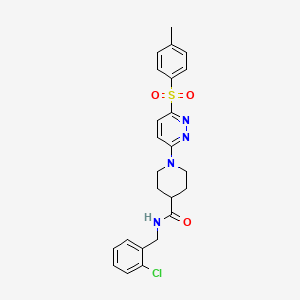
![N-cyclohexyl-2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-methylbutanamide](/img/structure/B14998747.png)
![ethyl 6-(4-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998755.png)
![7-(2,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14998769.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B14998776.png)
![ethyl 8-chloro-2-[(3-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B14998777.png)
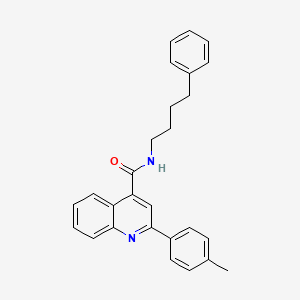
![2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998797.png)
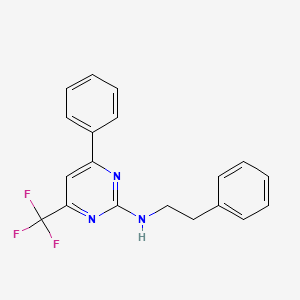
![N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B14998807.png)
